molecular formula C8H12N2O2 B13098937 2-Ethoxy-4-methoxy-5-methylpyrimidine

2-Ethoxy-4-methoxy-5-methylpyrimidine

Cat. No.: B13098937
M. Wt: 168.19 g/mol
InChI Key: MHVNYEXUSIQMEM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-methoxy-5-methylpyrimidine is a substituted pyrimidine derivative characterized by ethoxy (–OCH₂CH₃), methoxy (–OCH₃), and methyl (–CH₃) groups at positions 2, 4, and 5, respectively, on the pyrimidine ring. For instance, describes the synthesis of pyrimidine derivatives via acetoxylation and hydroxylation of precursor molecules, which could be adapted for introducing ethoxy and methoxy groups .

The presence of multiple electron-donating groups (ethoxy, methoxy, methyl) in this compound likely enhances its stability and modulates electronic properties, influencing reactivity in synthetic or biological contexts.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-ethoxy-4-methoxy-5-methylpyrimidine

InChI

InChI=1S/C8H12N2O2/c1-4-12-8-9-5-6(2)7(10-8)11-3/h5H,4H2,1-3H3

InChI Key

MHVNYEXUSIQMEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=N1)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-4-methoxy-5-methylpyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methoxy-5-methylpyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: For industrial-scale production, the synthesis route may be optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality. The choice of solvents, catalysts, and purification methods are also tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methoxy-5-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrimidine compounds.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidines.

Scientific Research Applications

2-Ethoxy-4-methoxy-5-methylpyrimidine has found applications in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Ethoxy-4-methoxy-5-methylpyrimidine exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Comparison

The following table summarizes key structural and functional differences between 2-Ethoxy-4-methoxy-5-methylpyrimidine and analogous pyrimidine derivatives:

Compound Name Substituents (Positions) Key Functional Groups Applications/Reactivity Reference IDs
This compound Ethoxy (2), Methoxy (4), Methyl (5) Alkoxy, Alkyl Hypothesized: Pharmaceutical intermediates, ligand synthesis
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine Chloro (4), Methoxy (6), Methyl (2), Amine (5) Halo, Alkoxy, Alkyl, Amine Pharmaceutical intermediates (e.g., kinase inhibitors)
2-Ethoxy-5-fluoropyrimidin-4-amine Ethoxy (2), Fluoro (5), Amine (4) Alkoxy, Halo, Amine Potential bioactive scaffold (e.g., antiviral agents)
2-Methoxy-4-methylpyrimidin-5-amine Methoxy (2), Methyl (4), Amine (5) Alkoxy, Alkyl, Amine Intermediate in agrochemical synthesis
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Methoxyethyl (2), Sulfanyl (2), Isobutyl (4), Carbonitrile (5) Thioether, Alkoxy, Nitrile Chemotherapeutic candidates (e.g., kinase inhibition)

Key Observations :

  • Steric Effects : The ethoxy group at position 2 may introduce steric hindrance, differentiating its reactivity from 2-Methoxy-4-methylpyrimidin-5-amine, which has a smaller methoxy group at the same position .

Physicochemical Properties

  • Solubility : Alkoxy groups generally enhance solubility in polar solvents. However, the methyl group at position 5 may reduce polarity compared to 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, which contains a polar nitrile group .
  • Thermal Stability : Ethoxy and methoxy substituents likely increase thermal stability due to their electron-donating nature, similar to 4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine, which is stable under standard storage conditions .

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